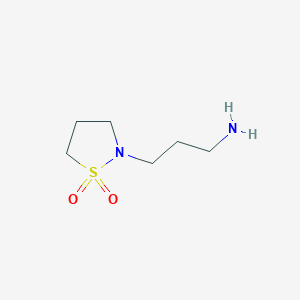

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione

Descripción general

Descripción

APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Synthesis Analysis

APTES has been used in the synthesis of materials . For instance, it has been used in the synthesis of gold nanoparticles anchored on silica substrate . In this process, APTES acted both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .Molecular Structure Analysis

The linear formula of APTES is H2N(CH2)3Si(OC2H5)3 . It has a molecular weight of 221.37 .Chemical Reactions Analysis

APTES has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .Physical And Chemical Properties Analysis

APTES is a liquid with a boiling point of 217 °C/760 mmHg (lit.) and a density of 0.946 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Biosensing Applications

The compound is frequently used for surface functionalization in the development of biosensors . The silanization process with 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione on oxide surfaces is beneficial due to its bifunctional nature and low cost . This process is crucial for having a stable surface and effectively immobilizing the bioreceptors, which leads to the improved repeatability and sensitivity of the biosensor .

2. Surface Modification of Metal Oxide Nanoparticles 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .

Electrochemical Sensors

The compound has direct applications in electrochemical sensors . The modification of MONPs with 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to these sensors .

Catalysts

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione-modified MONPs have applications in catalysts . The compound provides a stable and effective surface for catalyst immobilization .

Pickering Emulsions

The compound is used in the formation of Pickering emulsions . These are emulsions that are stabilized by solid particles which adsorb onto the interface between the two phases .

Affinity Chromatography

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione acts as an adsorbent for affinity chromatography . This technique is used to separate biochemical mixtures based on a highly specific interaction between antigen and antibody, enzyme and substrate, receptor and ligand, or protein and nucleic acid .

7. Immunohistochemical and In Situ Hybridization Procedures The compound is used to prepare positively charged slides suitable for use with various immunohistochemical and in situ hybridization procedures . These techniques are used for detecting specific proteins or nucleic acids in cells or tissues .

Biomedical Applications

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione modifications of MONPs have unique biomedical applications . These include drug delivery, contaminants removal, and medical imaging .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

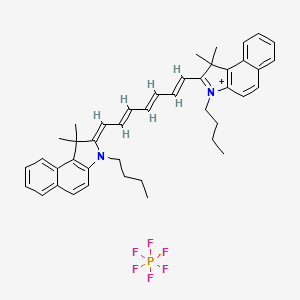

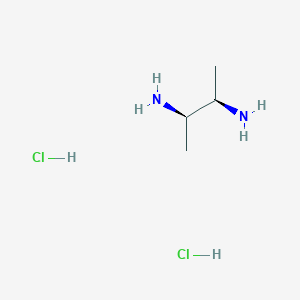

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-3-1-4-8-5-2-6-11(8,9)10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMKUGXOTUQNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

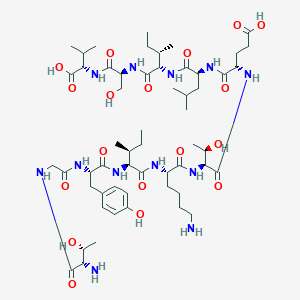

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

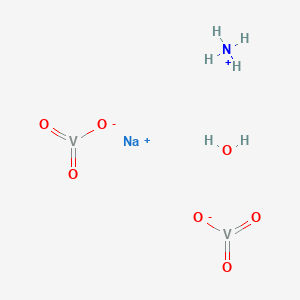

![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

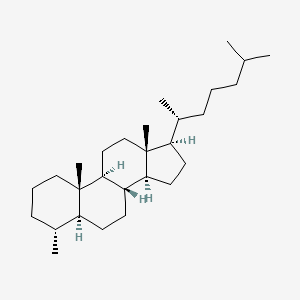

![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)